molecular formula C8H8BrCl2N B8789841 4-bromo-2,6-dichloro-N,N-dimethylaniline

4-bromo-2,6-dichloro-N,N-dimethylaniline

Cat. No.: B8789841
M. Wt: 268.96 g/mol
InChI Key: QBHUJQBCHUNYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-dichloro-N,N-dimethylaniline (CAS 915144-99-9) is a valuable halogenated aniline derivative designed for specialized organic synthesis applications. Its primary research value lies in its role as a versatile building block for constructing complex molecules, particularly in metal-catalyzed cross-coupling reactions, which are fundamental to developing pharmaceuticals and advanced materials . This compound belongs to a class of electron-rich aryl halides that can be challenging to prepare with high regioselectivity using classical electrophilic aromatic substitution methods . The compound can be synthesized via a distinctive pathway involving the treatment of N,N-dialkylaniline N-oxides with thionyl bromide (SOBr₂) at low temperatures (-78 °C) in tetrahydrofuran (THF), followed by triethylamine workup . This method selectively installs the bromine atom at the para position relative to the dimethylamino group, providing a practical route to an otherwise difficult-to-access regioisomer . The presence of both bromine and chlorine atoms offers orthogonal reactivity for sequential functionalization, making it a sophisticated intermediate for constructing diverse chemical libraries. Please handle this product with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrCl2N

Molecular Weight

268.96 g/mol

IUPAC Name

4-bromo-2,6-dichloro-N,N-dimethylaniline

InChI

InChI=1S/C8H8BrCl2N/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3

InChI Key

QBHUJQBCHUNYDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1Cl)Br)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2,6 Dichloro N,n Dimethylaniline

Direct Halogenation Strategies

Direct halogenation strategies involve introducing the halogen atoms onto the aniline (B41778) ring in separate, sequential steps. This typically involves the synthesis of a dichlorinated precursor followed by a regioselective bromination step.

Chlorination of Substituted Anilines (Precursor Synthesis)

The synthesis of the key precursor, 2,6-dichloro-N,N-dimethylaniline, requires the selective chlorination of N,N-dimethylaniline at the two ortho positions. This is a challenging transformation because the strong para-directing nature of the N,N-dimethylamino group typically favors the formation of the 4-chloro isomer.

Selective Chlorination at Ortho Positions

To overcome the inherent preference for para-chlorination, specialized methods have been developed to achieve high ortho-selectivity. A notable strategy involves the use of organocatalysis. Secondary ammonium (B1175870) salts have been effectively employed as catalysts to direct chlorination to the ortho positions of anilines. nih.gov This method is highly efficient and can be performed at room temperature. nih.gov

In this approach, a secondary ammonium chloride salt acts as the catalyst, and sulfuryl chloride can be used as the chlorine source. rsc.org This metal-free system provides a robust pathway to a variety of ortho-chlorinated anilines. nih.govrsc.org Mechanistic studies suggest that the unique structure of the catalyst is crucial for both the catalytic activity and the observed regioselectivity. nih.gov

Alkylation Reactions for N,N-Dimethylaniline Formation

An alternative synthetic strategy involves the N-alkylation of a pre-existing halogenated aniline, such as 4-bromo-2,6-dichloroaniline. This route is advantageous if the halogenated aniline is more readily available than the corresponding N,N-dimethylated precursor. The reaction involves the introduction of two methyl groups onto the primary amine nitrogen.

Methanol (B129727) is a common and cost-effective alkylating agent for this purpose. alfa-chemistry.com The reaction can be performed in either a liquid phase or a gas phase.

Liquid Phase Method : This typically involves heating the aniline, methanol, and a catalyst like sulfuric acid in an autoclave under pressure. alfa-chemistry.com

Gas Phase Method : This method passes a mixture of aniline and methanol vapor over a solid catalyst at high temperatures. alfa-chemistry.com The gas phase method can be operated continuously and often results in higher yields and purity. alfa-chemistry.com

Another effective alkylating agent is dimethyl carbonate, which can methylate anilines in the presence of a zeolite catalyst to yield N,N-dimethylanilines. chemicalbook.com

Alkylation MethodReagents & ConditionsAdvantagesDisadvantagesReference
Liquid Phase Aniline, Methanol, Sulfuric Acid; 210-215°C, 3-3.3 MPaEffective conversionRequires high-pressure, corrosion-resistant equipment. alfa-chemistry.com alfa-chemistry.com
Gas Phase Aniline, Methanol vapor; Sulfate (B86663)/glass catalyst; ~320°CContinuous process, high yield, high purity. alfa-chemistry.comRequires specialized high-temperature equipment. alfa-chemistry.com
Zeolite Catalysis Aniline, Dimethyl Carbonate; Zeolite catalyst; 150°CGood yield under moderate conditions.Catalyst preparation and regeneration may be needed. chemicalbook.com

Dimethylation of Halogenated Anilines (e.g., 2,6-dichloroaniline)

A primary and straightforward route to N,N-dimethylated anilines involves the direct alkylation of a corresponding primary or secondary aniline. In the context of synthesizing 4-bromo-2,6-dichloro-N,N-dimethylaniline, a logical precursor is 2,6-dichloroaniline (B118687), which can be subsequently brominated, or 4-bromo-2,6-dichloroaniline, which can be dimethylated. The N,N-dimethylation of 2,6-dichloroaniline is a key transformation that introduces the two methyl groups onto the nitrogen atom. This process typically utilizes potent alkylating agents, such as dimethyl sulfate or methyl iodide. The reaction proceeds via nucleophilic attack from the nitrogen atom of the aniline onto the electrophilic methyl group of the alkylating agent, resulting in the formation of the tertiary amine. One documented synthesis using this approach reports a yield of 25% after purification.

The N,N-dimethylation of halogenated anilines like 2,6-dichloroaniline is commonly performed under basic conditions to enhance reaction efficiency. The inclusion of a base, such as potassium carbonate (K₂CO₃), is critical for neutralizing the acidic byproduct generated during the alkylation process. For instance, when methyl iodide is employed as the methylating agent, hydriodic acid (HI) is formed. The base scavenges this acid, preventing the protonation of the aniline starting material. This is crucial because the protonated form of the aniline is no longer nucleophilic and cannot react with the alkylating agent. By maintaining the nucleophilicity of the aniline, the base ensures the reaction proceeds to completion.

Reaction Substrate Reagent(s) Base Reported Yield
N,N-Dimethylation2,6-dichloroanilineDimethyl sulfate or Methyl iodideK₂CO₃25%

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve selective functionalization of C-H bonds, which are traditionally considered unreactive. researchgate.net This approach offers an alternative to classical electrophilic aromatic substitution, which is often governed by the inherent electronic properties of the substrate and can lead to mixtures of ortho- and para-isomers. researchgate.net Palladium-catalyzed C-H activation, in particular, has become a powerful tool for achieving site-selectivity, including at positions that are electronically or sterically disfavored. researchgate.netnih.gov By employing directing groups, the catalyst can be guided to a specific C-H bond, enabling precise installation of functional groups. nih.gov

Palladium-Catalyzed Halogenation via C-H Activation

Palladium-catalyzed C-H activation provides a sophisticated method for the regioselective halogenation of aromatic rings. nih.gov This strategy overcomes the limitations of traditional electrophilic bromination of anilines, which typically yields ortho- and para-substituted products due to the electron-donating nature of the amino group. researchgate.net In these catalytic cycles, a palladium catalyst interacts with a directing group on the substrate to form a metallacyclic intermediate, bringing the catalyst into proximity with a specific C-H bond. researchgate.net This is followed by a C-H activation step and subsequent reaction with a halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to install the halogen atom at the desired position. nih.govbohrium.com

The success of palladium-catalyzed C-H functionalization hinges on the use of a directing group, which binds to the metal center and delivers the catalyst to a nearby C-H bond. nih.gov A variety of directing groups have been developed for this purpose. For the halogenation of aniline derivatives, N-arylcarbamates have proven to be effective as removable directing groups. scispace.com Despite being weakly coordinating, N-arylcarbamates can effectively direct palladium catalysts to achieve ortho-selective C-H halogenation under mild conditions. scispace.com This strategy allows for the precise installation of a halogen, and the carbamate (B1207046) group can be subsequently hydrolyzed to yield the halogenated aniline. scispace.com Other functional groups, such as the cyano group in arylnitriles, have also been successfully employed to direct palladium-catalyzed ortho-halogenation. organic-chemistry.orgacs.org

Directing Group Catalyst Halogen Source Selectivity Key Feature
N-ArylcarbamatePd(OAc)₂NBSOrtho scispace.comRemovable directing group scispace.com
CyanoPd(OAc)₂NBS, NCS, NISOrtho organic-chemistry.orgacs.orgDirects halogenation in arylnitriles organic-chemistry.orgacs.org

A significant advantage of palladium-catalyzed C-H halogenation is its broad substrate scope and tolerance for various functional groups. nih.govscispace.com Reactions directed by N-arylcarbamates have been shown to be compatible with a wide range of functionalities, producing the desired halogenated products in good yields with high selectivity. scispace.com Similarly, studies on other palladium-catalyzed C-H functionalization reactions have demonstrated that many common functional groups are stable under the reaction conditions. These include aryl halides, ethers, nitro groups, and enolizable ketones. nih.gov This high degree of functional group tolerance makes the methodology particularly valuable for the late-stage functionalization of complex molecules, where sensitive groups might not withstand harsher, traditional reagents. nih.gov The compatibility with other halides, such as chlorine, is also noteworthy, allowing for the synthesis of complex, polysubstituted aromatic systems. researchgate.net

Oxidation-Level Based Synthetic Transformations

An alternative synthetic strategy involves transformations based on altering the oxidation level of the nitrogen atom in the aniline. A notable example is the halogenation of N,N-dialkylaniline N-oxides. This method proceeds by first oxidizing the tertiary amine of an N,N-dialkylaniline to its corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). nsf.gov The resulting N-oxide can then be treated with a thionyl halide to achieve regioselective halogenation. nsf.gov

Interestingly, the choice of thionyl halide dictates the regiochemical outcome. Treatment of N,N-dimethylaniline N-oxides with thionyl bromide results exclusively in the formation of the corresponding 4-bromo-N,N-dimethylanilines. nsf.gov In contrast, using thionyl chloride predominantly yields the 2-chloro isomers. nsf.gov This method has been successfully applied to generate 4-bromo-N,N-dimethylaniline in high yield. nsf.gov

Reaction Substrate Reagents Product Reported Yield
Oxidation3-bromo-N,N-dimethylanilinem-CPBA3-bromo-N,N-dimethylaniline N-oxide-
BrominationN,N-dimethylaniline N-oxideThionyl bromide4-bromo-N,N-dimethylaniline55% nsf.gov

Halogenation via N,N-Dialkylaniline N-Oxides

The synthesis of halogenated anilines can be achieved through the strategic use of N,N-dialkylaniline N-oxides, which provides a practical and convenient route to these valuable compounds. acs.orgnih.gov This method relies on a temporary increase in the oxidation level of N,N-dialkylanilines to their corresponding N-oxides. acs.orgacs.org The subsequent treatment of these N-oxides with specific halogenating agents facilitates the introduction of halogen atoms onto the aromatic ring with a notable degree of regioselectivity. acs.orgacs.org This approach is particularly useful for electron-rich aromatic systems where traditional electrophilic aromatic substitution methods may lead to a lack of selectivity and the formation of multiple products. acs.org

Group Transfer Reactions with Thionyl Halides

A key strategy in the halogenation of N,N-dialkylaniline N-oxides involves the use of thionyl halides, such as thionyl chloride (SOCl₂) and thionyl bromide (SOBr₂). acs.orgacs.org These reagents react with the N-oxide functionality, leading to the selective introduction of chlorine or bromine atoms onto the aniline ring. acs.org The reaction of N,N-dimethylaniline N-oxides with thionyl bromide has been shown to be highly regioselective, exclusively producing 4-bromo-N,N-dimethylanilines. acs.orgacs.org In contrast, the use of thionyl chloride predominantly yields 2-chloro-N,N-dimethylanilines. acs.orgacs.org

For example, the treatment of N,N-dimethylaniline N-oxide with one equivalent of thionyl bromide in dichloromethane (B109758) at -78°C, followed by the addition of triethylamine, affords 4-bromo-N,N-dimethylaniline. acs.org The reaction conditions can be optimized to improve yields, with tetrahydrofuran (B95107) often being a preferred solvent over dichloromethane for bromination reactions. acs.org The table below summarizes the outcomes of halogenation reactions on various N,N-dialkylaniline N-oxides using thionyl halides.

N-Oxide PrecursorThionyl HalideMajor ProductYield (%)Solvent
N,N-dimethylaniline N-oxideSOBr₂4-bromo-N,N-dimethylaniline55THF
N,N-diethylaniline N-oxideSOBr₂4-bromo-N,N-diethylaniline69THF
N,N-dimethylaniline N-oxideSOCl₂2-chloro-N,N-dimethylaniline65DCM
3-methoxy-N,N-dimethylaniline N-oxideSOCl₂2-chloro-3-methoxy-N,N-dimethylaniline51DCM
Mechanistic Postulations for N-Oxide Mediated Halogenation

The mechanism for the halogenation of N,N-dialkylaniline N-oxides with thionyl halides is thought to proceed through a series of steps involving the activation of the N-oxide by the thionyl halide. While the precise mechanism is complex and may involve various intermediates, a plausible pathway has been proposed. acs.org The initial step is likely the reaction of the N-oxide with the thionyl halide to form an adduct. This intermediate then undergoes a rearrangement, which facilitates the transfer of the halogen atom to the aromatic ring.

In the case of pyridine (B92270) N-oxides, which share similarities with aniline N-oxides, the reaction with halogenating agents like POCl₃ is proposed to involve the formation of a key intermediate that enables nucleophilic attack by the halide. acs.org For aniline N-oxides, the regioselectivity observed (para-bromination and ortho-chlorination) suggests that both electronic and steric factors play a crucial role in directing the halogenation. The preference for ortho-chlorination with thionyl chloride could be influenced by the formation of a tighter, more constrained transition state, whereas the larger bromine atom in thionyl bromide may favor the less sterically hindered para position. Further mechanistic studies are needed to fully elucidate the intricate details of these transformations.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of halogenated aniline synthesis can vary significantly depending on the chosen methodology. The N-oxide-mediated route offers a distinct advantage in terms of regioselectivity for certain substitution patterns. acs.orgacs.org For instance, the synthesis of 4-bromo-N,N-dimethylaniline via the reaction of N,N-dimethylaniline N-oxide with thionyl bromide proceeds with high selectivity for the para position, which is a significant advantage over direct bromination that can lead to mixtures of isomers. acs.orgprepchem.com

The yields for the N-oxide-based halogenation are generally moderate to good, with isolated yields reported up to 69%. acs.orgnih.gov The table below provides a comparative overview of yields for different halogenation reactions using the N-oxide approach.

SubstrateReagentProductYield (%)Selectivity
N,N-dimethylaniline N-oxideThionyl bromide4-bromo-N,N-dimethylaniline55Exclusively para
N,N-diethylaniline N-oxideThionyl bromide4-bromo-N,N-diethylaniline69Exclusively para
N,N-dimethylaniline N-oxideThionyl chloride2-chloro-N,N-dimethylaniline656.6:1 (ortho/para)
3-chloro-N,N-dimethylaniline N-oxideThionyl chloride2,3-dichloro-N,N-dimethylaniline61Predominantly 2-chloro

It is important to note that the efficiency of these reactions can be influenced by factors such as the solvent, reaction temperature, and the nature of the substituents on the aniline ring. acs.org

Scalability Considerations for this compound Synthesis

While the N-oxide mediated halogenation has proven effective on a laboratory scale, its scalability for the industrial production of complex molecules like this compound presents several considerations. semanticscholar.org A key advantage of this methodology is the potential for controlled, scalable introduction of carbon-heteroatom bonds without the need for metal catalysts or other specialized reagents. semanticscholar.org The starting materials, N,N-dialkylanilines, are often readily available, and their oxidation to the corresponding N-oxides can be achieved using common and cost-effective oxidants like hydrogen peroxide. acs.org

Chemical Reactivity and Transformations

Substitution Reactions

Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing halogen atoms makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The bromine atom at the para position is a potential site for nucleophilic attack, especially if activated by additional electron-withdrawing groups or under forcing reaction conditions. However, the ortho-chloro atoms could also be displaced, depending on the nature of the nucleophile and the reaction conditions.

Coupling Reactions

The carbon-halogen bonds in this compound provide handles for various cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions. Therefore, selective cross-coupling at the para position should be achievable under carefully controlled conditions, allowing for the introduction of various aryl, alkyl, or other functional groups. Cross-coupling at the ortho-chloro positions would be more challenging due to steric hindrance but might be possible with specialized catalyst systems designed for hindered substrates. organic-chemistry.org

Computational and Theoretical Investigations of 4 Bromo 2,6 Dichloro N,n Dimethylaniline

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for the study of molecular systems. A DFT-based investigation of 4-bromo-2,6-dichloro-N,N-dimethylaniline would provide fundamental information about its behavior at the atomic level.

The initial step in a computational study is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Atom(s) Involved Calculated Value (Å or °)
Bond Length C-Br Data not available
Bond Length C-Cl Data not available
Bond Length C-N Data not available
Bond Length N-C(methyl) Data not available
Bond Angle Cl-C-C Data not available
Bond Angle C-N-C(methyl) Data not available
Dihedral Angle C-C-N-C Data not available

This table is illustrative. No published data is currently available for this specific molecule.

The electronic structure determination would further elucidate the distribution of electrons within the optimized geometry, providing a basis for understanding the molecule's properties.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A study on this compound would report the energies of these orbitals and the calculated energy gap.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Calculated Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

This table is illustrative. No published data is currently available for this specific molecule.

Visual representations of the HOMO and LUMO would also be provided, showing the regions of the molecule where these orbitals are localized.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions. It provides a color-coded map of the electron density, highlighting areas that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would reveal the reactive sites, with negative potential likely concentrated around the nitrogen and halogen atoms, and positive potential near the hydrogen atoms.

Table 3: Hypothetical Atomic Charge and Dipole Moment Data for this compound

Parameter Atom Calculated Value
Atomic Charge N Data not available
Atomic Charge C (aromatic) Data not available
Atomic Charge Br Data not available
Atomic Charge Cl Data not available
Dipole Moment Total (Debye) Data not available

This table is illustrative. No published data is currently available for this specific molecule.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule. It examines intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. An NBO analysis of this compound would quantify the stabilization energies associated with these interactions, offering a deeper understanding of the factors contributing to the molecule's stability.

Spectroscopic Property Predictions

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental results. For this compound, theoretical predictions of its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra would be highly valuable for its characterization.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Key Parameter Predicted Value
IR C-N stretch (cm⁻¹) Data not available
Raman Aromatic C-C stretch (cm⁻¹) Data not available
¹H NMR Chemical Shift (ppm) Data not available
¹³C NMR Chemical Shift (ppm) Data not available
UV-Vis λmax (nm) Data not available

This table is illustrative. No published data is currently available for this specific molecule.

Theoretical IR and Raman Spectra Simulation and Assignment

Computational chemistry provides powerful tools for the simulation and interpretation of vibrational spectra. For this compound, theoretical Infrared (IR) and Raman spectra are typically calculated using Density Functional Theory (DFT), which has proven effective for predicting the vibrational frequencies of organic molecules. researchgate.net The B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), is commonly employed for these calculations after optimizing the molecular geometry to its lowest energy state. researchgate.netresearchgate.net

The simulation yields harmonic vibrational frequencies, IR intensities, and Raman scattering activities. researchgate.net However, theoretical harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To bridge this gap, the calculated frequencies are uniformly scaled by an empirical scaling factor. The scaled theoretical wavenumbers can then be compared with experimental FT-IR and FT-Raman data. researchgate.net

A detailed assignment of the vibrational modes is achieved by examining the Total Energy Distribution (TED), which provides the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific vibrational mode. researchgate.net This allows for a precise understanding of the molecular motions corresponding to each spectral peak.

Table 1: Illustrative Theoretical Vibrational Mode Assignments for a Substituted Aniline (B41778) Derivative This table is a representative example based on typical calculations for similar molecules and does not represent experimentally verified data for this compound.

Frequency (cm⁻¹, Scaled)IR IntensityRaman ActivityAssignment (Based on Total Energy Distribution)
~3450MediumLowN-H Asymmetric Stretch (if primary/secondary amine)
~3100MediumHighC-H Aromatic Stretch
~2950LowMediumC-H (Methyl) Asymmetric Stretch
~1600HighMediumC=C Aromatic Ring Stretch
~1450MediumMediumC-H (Methyl) Bending
~1320HighLowC-N Stretch
~1150MediumMediumC-H Aromatic In-plane Bend
~850HighLowC-H Aromatic Out-of-plane Bend
~680HighMediumC-Cl Stretch
~550MediumHighC-Br Stretch

NMR Chemical Shift Calculations (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a crucial step in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating magnetic shielding tensors. This method is typically implemented within the DFT framework, with the B3LYP functional and a suitable basis set like 6-311G(d,p) often providing a good balance between accuracy and computational cost.

The process involves first optimizing the molecule's geometry. Subsequently, the GIAO calculation is performed on the optimized structure to obtain the absolute magnetic shielding tensors for each nucleus (e.g., ¹³C and ¹H). The theoretical chemical shifts (δ) are then determined by referencing these absolute values to the calculated shielding tensor of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ_calc = σ_TMS - σ_sample.

Calculated chemical shifts can be compared directly with experimental data to confirm molecular structures. Linear regression analysis between theoretical and experimental shifts often shows high correlation coefficients (R² > 0.9), indicating excellent agreement and predictive power of the GIAO method.

Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO Method. This table contains theoretical values for illustrative purposes.

AtomAtom Number (IUPAC)Calculated Chemical Shift (δ, ppm)
C1~148.5
C2, 6~130.2
C3, 5~132.0
C4~118.9
CN-(CH₃)₂~40.5
H3, 5~7.35
HN-(CH₃)₂~3.10

UV-Vis Absorption Spectra Simulations

Theoretical simulations of Ultraviolet-Visible (UV-Vis) absorption spectra are performed to understand the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, including vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum, respectively.

The calculation is typically performed on the ground-state optimized geometry of this compound. The TD-DFT analysis provides insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, by identifying the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The simulated spectrum can then be compared with experimental data to aid in its interpretation.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound. This table contains theoretical values for illustrative purposes.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~3100.08HOMO → LUMO (π→π)
S₀ → S₂~2750.15HOMO-1 → LUMO (π→π)
S₀ → S₃~2400.55HOMO → LUMO+1 (π→π*)

Reactivity and Mechanism Studies

Energetic Profiles of Reaction Pathways

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions by calculating their energetic profiles. For reactions involving this compound, DFT methods such as M06-2X, which is well-suited for kinetics and thermochemistry, can be employed. researchgate.net These calculations map the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products.

By determining the relative free energies (ΔG) of these species, a detailed reaction energy profile can be constructed. researchgate.net This profile reveals the thermodynamic feasibility of the reaction (ΔG_reaction) and provides an initial estimate of the kinetic barriers (activation energies). Such studies are crucial for understanding reaction mechanisms, predicting product distributions, and designing new synthetic routes.

Transition State Analysis and Reaction Rate Constant Calculations

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface. Computationally, TS structures are located using various optimization algorithms. A key confirmation of a genuine TS is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state and reactants are identified, the activation energy (E_a) can be calculated. This energy barrier is fundamental to the reaction kinetics. Using principles from Transition State Theory (TST), the reaction rate constant (k) can be estimated, providing a quantitative measure of how fast the reaction proceeds at a given temperature.

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Indices)

DFT-based reactivity descriptors are used to understand and predict the chemical behavior of molecules. tci-thaijo.org These descriptors can be global, describing the reactivity of the molecule as a whole, or local, indicating the reactivity of specific atomic sites.

Global Reactivity Descriptors are derived from the energies of the frontier molecular orbitals, HOMO and LUMO. tci-thaijo.org

Ionization Potential (I): Estimated as -E_HOMO.

Electron Affinity (A): Estimated as -E_LUMO.

Energy Gap (ΔE): E_LUMO - E_HOMO, an indicator of chemical stability.

Chemical Hardness (η): (I - A) / 2, measures resistance to change in electron distribution.

Electronegativity (χ): (I + A) / 2, measures the ability to attract electrons.

Electrophilicity Index (ω): χ² / (2η), quantifies the electrophilic character of a molecule. tci-thaijo.org

Local Reactivity Descriptors pinpoint the most reactive sites within the molecule. The Fukui function is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps identify sites susceptible to nucleophilic attack (where an incoming electron is most likely to go) and electrophilic attack (from where an electron is most easily removed).

Table 4: Representative Global Reactivity Descriptors. This table is a representative example based on typical DFT calculations.

DescriptorDefinitionTypical Value (eV)
E_HOMOEnergy of Highest Occupied Molecular Orbital~ -6.5
E_LUMOEnergy of Lowest Unoccupied Molecular Orbital~ -1.2
Energy Gap (ΔE)E_LUMO - E_HOMO~ 5.3
Ionization Potential (I)-E_HOMO~ 6.5
Electron Affinity (A)-E_LUMO~ 1.2
Chemical Hardness (η)(I - A) / 2~ 2.65
Electronegativity (χ)(I + A) / 2~ 3.85
Electrophilicity Index (ω)χ² / (2η)~ 2.79

Advanced Electronic Properties

Theoretical and computational chemistry offer powerful tools to predict and understand the electronic behavior of molecules, including their potential for applications in advanced materials. For this compound, computational studies are essential to elucidate its electronic characteristics, particularly its nonlinear optical (NLO) properties. These investigations provide insights into how the specific arrangement of atoms and functional groups influences the molecule's response to an external electric field, which is the basis for NLO phenomena.

Nonlinear Optical (NLO) Property Computations

Computational investigations into the nonlinear optical (NLO) properties of organic molecules are critical for the development of new materials for photonic and optoelectronic technologies. Such studies on aniline and its derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO responses. bohrium.com Theoretical methods, such as those based on density functional theory (DFT) and second-order Møller-Plesset perturbation theory (MP2), are employed to calculate key NLO parameters like the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). bohrium.commq.edu.au

For substituted anilines and N,N-dimethylanilines, research indicates that modifications to donor and acceptor strengths, as well as changes in conjugation length, directly impact the first-order hyperpolarizability. mq.edu.aubohrium.com The N,N-dimethylamino group is a strong electron donor, and its presence is expected to positively influence the NLO properties of the molecule. mq.edu.au Furthermore, halogens, such as bromine and chlorine, can modulate the electronic properties and have been shown to improve molecular first-order hyperpolarizabilities in some organic NLO materials. researchgate.net The bromo group, in particular, has been noted for its potential to favor acentric crystal structures, which is beneficial for second-harmonic generation (SHG) effects. researchgate.net

Computational models, often incorporating a polarizable continuum model (PCM) to simulate solvent effects, can predict how the NLO properties might change in different environments. mq.edu.aubohrium.com While specific computational data for this compound is not available in the provided search results, the established principles from studies on similar halogenated N,N-dimethylaniline derivatives suggest it would be a promising candidate for NLO applications. mq.edu.aursc.org The combination of the strong N,N-dimethylamino donor group with the electron-withdrawing and modulating effects of the bromo and chloro substituents on the aniline ring provides a structural framework conducive to significant NLO activity. bohrium.commq.edu.au Further theoretical studies would be necessary to quantify the specific hyperpolarizability values for this compound.

Electrophilic Aromatic Substitution (EAS) Reactivity

However, the three halogen atoms counteract this activation.

The two chlorine atoms at the ortho positions relative to the dimethylamino group exert significant steric hindrance. quora.com This "ortho effect" physically obstructs the approach of an incoming electrophile to the positions adjacent to the dimethylamino group. rsc.org While the dimethylamino group strongly directs incoming electrophiles to its ortho and para positions, the para position is already occupied by a bromine atom. The remaining open ortho positions (C3 and C5) are flanked by both a chlorine atom and a methyl group from the dimethylamino moiety. This crowding makes electrophilic attack at these sites sterically unfavorable. quora.comrsc.org Consequently, the steric bulk of the ortho-chlorine substituents dramatically reduces the rate of electrophilic substitution.

Halogens exhibit a dual electronic effect on aromatic rings. They are highly electronegative, withdrawing electron density from the ring through the sigma bonds (a negative inductive effect, -I). quora.com This effect removes electron density from the entire ring, making it less attractive to an incoming electrophile and thus deactivating the ring compared to benzene (B151609). quora.com In this compound, the cumulative inductive effect of three halogen atoms results in a significant deactivation of the aromatic ring.

Simultaneously, halogens possess lone pairs of electrons that can be donated into the aromatic pi-system via resonance (a positive resonance effect, +R). quora.com This resonance effect increases the electron density specifically at the ortho and para positions. Although the inductive effect of halogens is stronger than their resonance effect, making them net deactivators, the resonance effect is what makes them ortho-, para-directing for any substitution that does occur. quora.com In this molecule, the powerful activating resonance of the dimethylamino group is tempered by the strong deactivating inductive effects of the three halogens, leading to a complex reactivity profile where EAS reactions are possible but significantly hindered compared to simpler anilines.

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Directing EffectSteric Hindrance
-N(CH3)2C1Weakly DeactivatingStrongly ActivatingOrtho, ParaModerate
-ClC2, C6Strongly DeactivatingWeakly ActivatingOrtho, ParaSignificant
-BrC4Strongly DeactivatingWeakly ActivatingOrtho, ParaLow

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. This reaction is fundamentally different from EAS and requires the aromatic ring to be electron-deficient.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. libretexts.org

In this compound, the two chlorine atoms and the bromine atom act as electron-withdrawing groups that activate the ring toward nucleophilic attack. libretexts.org A nucleophile could potentially attack the carbon bearing either a chlorine or a bromine atom. The relative reactivity of the C-Cl versus C-Br bonds as leaving groups in SNAr reactions is similar, though fluorine is a much better leaving group and iodine is worse. The specific site of substitution would depend on the reaction conditions and the ability of the ortho and para substituents to stabilize the intermediate.

The dimethylamino group itself possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. rsc.org While its primary electronic role in the context of the aromatic ring is as a strong resonance donor, this inherent nucleophilicity is relevant in other reactions. For instance, the nitrogen atom can be readily protonated by acids or alkylated by electrophiles. princeton.edu

However, in the context of an SNAr reaction where the aromatic ring is the electrophile, the electron-donating nature of the dimethylamino group is deactivating. valpo.edu By pushing electron density into the ring, it makes the ring less electrophilic and thus less susceptible to attack by an external nucleophile. This deactivating effect competes with the activating effect of the halogen substituents, making the SNAr potential of this molecule complex and highly dependent on the specific nucleophile and reaction conditions.

Organometallic Reactions

The presence of a carbon-bromine bond makes this compound a viable substrate for a variety of organometallic cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive than the C-Cl bond in common palladium-catalyzed reactions.

Research on the closely related compound, 4-bromo-N,N-dimethylaniline, has shown that it readily forms a Grignard reagent by reacting with magnesium metal in an etheral solvent like THF. researchgate.netsemanticscholar.orgchegg.com This suggests that this compound could similarly form p-(2,6-dichloro-N,N-dimethylanilino)magnesium bromide, a powerful nucleophile for creating new C-C bonds.

Furthermore, the C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction would involve coupling the aniline with an organoboron compound (e.g., an arylboronic acid) to form a biaryl structure. Polychlorinated aromatics have been successfully used in Suzuki couplings, indicating that selective reaction at the C-Br bond is feasible. researchgate.netacs.org

Buchwald-Hartwig Amination: This reaction creates a new C-N bond by coupling the aryl halide with an amine. The methodology has proven effective for a wide range of aryl halides, including polyhalogenated and sterically hindered substrates, making it a potential route for further functionalization of the molecule. rsc.orgwikipedia.org

Heck Reaction: This reaction would form a new C-C bond by coupling the aniline with an alkene. organic-chemistry.org

In these reactions, the catalyst system (palladium source and ligand) would be crucial for achieving high selectivity for the C-Br bond over the more inert C-Cl bonds. nih.gov

ReactionReagent TypeBond FormedPotential Product Type
Grignard FormationMg metalC-MgAryl Grignard Reagent
Suzuki-Miyaura CouplingAr-B(OH)2, Pd catalyst, BaseC-CSubstituted Biaryl Aniline
Buchwald-Hartwig AminationR2NH, Pd catalyst, BaseC-NSubstituted Diaminobenzene
Heck ReactionAlkene, Pd catalyst, BaseC-CSubstituted Styrenyl Aniline

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are fundamental in carbon-carbon bond formation. For a polysubstituted compound like this compound, the challenge lies in achieving selective coupling at one of the halogenated sites. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl. This suggests that the C-Br bond would be the primary site of reaction.

However, the steric hindrance imposed by the two ortho-chloro groups and the N,N-dimethylamino group presents a significant challenge for reactions like the Suzuki-Miyaura coupling. organic-chemistry.orgresearchgate.netsemanticscholar.org These groups can impede the approach of the bulky palladium catalyst to the C-Br bond, potentially requiring specialized, sterically demanding phosphine (B1218219) ligands (such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands) and strong bases to facilitate the catalytic cycle. organic-chemistry.orgrsc.org While specific Suzuki-Miyaura reactions involving this exact substrate are not extensively documented in scientific literature, a patent describes its use in a related palladium-catalyzed cross-coupling reaction. In this reported procedure, this compound was reacted with trimethylsilylacetonitrile in the presence of a tris(dibenzylideneacetone)dipalladium(0) (B46781) catalyst, a Xantphos ligand, and zinc fluoride. acs.org This demonstrates the feasibility of activating the C-Br bond for cross-coupling, despite the steric hindrance.

Table 1: Predicted Reactivity and Conditions for Suzuki-Miyaura Coupling

FeatureDescription
Reactive Site The C-Br bond is the most probable site for oxidative addition to the Pd(0) catalyst, being more reactive than the C-Cl bonds.
Key Challenges Severe steric hindrance from two ortho-chloro groups and the N,N-dimethylamino group.
Probable Catalyst System A Pd(0) source (e.g., Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos).
Required Base A strong, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or an alkoxide (e.g., NaOtBu) is likely necessary to promote the transmetalation step.
Solvent Aprotic polar solvents like dioxane, toluene, or DMF are typically effective.

Halogen-Metal Exchange Reactions and Lithiation Kinetics

Halogen-metal exchange is a powerful method for the preparation of organolithium reagents, which are versatile intermediates in synthesis. wikipedia.org The reaction involves the treatment of an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). ias.ac.in The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl >> F. wikipedia.orgprinceton.edu

For this compound, treatment with an alkyllithium reagent at low temperatures (e.g., -78 °C) would be expected to result in a selective bromine-lithium exchange, yielding 2,6-dichloro-4-lithio-N,N-dimethylaniline. The C-Cl bonds would remain intact under these conditions.

The kinetics of this exchange are typically very fast, often reaching completion in minutes or even seconds at low temperatures. wikipedia.org The reaction is generally under kinetic control. The mechanism is thought to proceed through an "ate-complex" intermediate, although pathways involving single-electron transfer have also been proposed, depending on the substrates and conditions. wikipedia.orgstackexchange.com The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups at the C4 position.

Table 2: Characteristics of Halogen-Metal Exchange

ParameterExpected Behavior for this compound
Reagent n-Butyllithium or s-Butyllithium in an ethereal solvent (THF, Et₂O).
Selective Site C4-Br bond, due to the higher reactivity of bromine over chlorine in the exchange.
Reaction Product 2,6-dichloro-4-lithio-N,N-dimethylaniline.
Kinetics The reaction is expected to be very rapid, even at cryogenic temperatures (-78 °C).
Mechanism Likely proceeds via a nucleophilic attack on the bromine atom, forming an ate-complex. wikipedia.org

Radical Reactions and Oxidative Transformations

Investigation of Radical Intermediates in Reaction Processes

The N,N-dimethylamino group is susceptible to one-electron oxidation, leading to the formation of a nitrogen-centered radical cation. acs.orgnih.govaip.org This intermediate is a key species in many electrochemical and chemical oxidation reactions of N,N-dimethylanilines. nih.govacs.org The formation of the radical cation of N,N-dimethylaniline itself has been confirmed through techniques like time-resolved resonance Raman spectroscopy and mass spectrometry. nih.govaip.org

In the case of this compound, oxidation would generate the corresponding radical cation. The stability and subsequent reaction pathways of this radical would be heavily influenced by the halogen substituents. The electron-withdrawing chloro and bromo groups would destabilize the positive charge on the nitrogen atom, making the initial oxidation step more difficult (i.e., occur at a higher potential) compared to unsubstituted N,N-dimethylaniline. Once formed, this radical cation could undergo several reactions, including proton loss from one of the methyl groups to form an iminium cation, which is a common pathway in the oxidative N-demethylation of such compounds. nih.gov

Oxidation to N-Oxide Derivatives

The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). However, the susceptibility of the amine to N-oxidation is highly dependent on the electron density at the nitrogen atom.

The presence of two strongly electron-withdrawing chlorine atoms at the ortho positions in this compound significantly reduces the nucleophilicity of the nitrogen atom. cdnsciencepub.comnih.gov This deactivating effect makes the formation of the corresponding N-oxide more challenging compared to less substituted anilines like 4-bromo-N,N-dimethylaniline. While the N-oxidation of the latter is known, achieving the same transformation on the dichloro-substituted analogue would likely require more forcing reaction conditions or more potent oxidizing agents. Studies on the electrochemical oxidation of substituted N,N-dimethylanilines show that electron-withdrawing groups increase the oxidation potential, consistent with a lower reactivity towards oxidation. cdnsciencepub.com

Hydrolytic Stability and Degradation Pathways

Aryl halides are known for their general inertness toward hydrolysis under typical laboratory conditions. studysmarter.co.ukdoubtnut.com The carbon-halogen bond in an aromatic ring has partial double-bond character due to resonance with the pi-system, making it stronger and less susceptible to nucleophilic attack compared to an alkyl halide. savemyexams.com Therefore, this compound is expected to be hydrolytically stable in neutral or acidic aqueous solutions, with neither the bromo nor the chloro substituents being readily displaced by water. Under very harsh conditions, such as high temperatures and pressures in the presence of a strong base and a copper catalyst, hydrolysis to the corresponding phenol (B47542) can be forced. google.com

While chemically stable, the degradation of chlorinated anilines in the environment is often mediated by microorganisms. nih.govresearchgate.net Various bacterial strains have been identified that can degrade chloroanilines, although polychlorinated compounds are generally more recalcitrant than monochlorinated ones. nih.govresearchgate.net The degradation pathways often begin with an oxidative or dehalogenation step catalyzed by microbial enzymes. researchgate.netsemanticscholar.org For this compound, a plausible biodegradation pathway could involve initial reductive dehalogenation or oxidation of the methyl groups or the aromatic ring, followed by ring cleavage. The presence of multiple halogen atoms would likely result in a slow rate of biodegradation. researchgate.net

Conclusion

4-bromo-2,6-dichloro-N,N-dimethylaniline is a halogenated aniline (B41778) with a complex and intriguing structure. While direct experimental data on this compound is limited, a detailed analysis of related molecules and fundamental principles of organic chemistry allows for a comprehensive understanding of its probable synthesis, spectroscopic properties, and chemical reactivity. The presence of multiple, differentially reactive halogen atoms, combined with a strongly activating and sterically demanding N,N-dimethylamino group, positions this compound as a potentially valuable, albeit challenging, building block in organic synthesis. Future research focused on the synthesis and reactivity of this and similar polysubstituted anilines could open up new avenues for the construction of novel and functionally diverse organic molecules.

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

As a multifaceted building block, 4-bromo-2,6-dichloro-N,N-dimethylaniline is employed in the synthesis of other valuable chemical compounds. Its reactivity allows for selective chemical transformations, making it an important precursor in multi-step synthetic pathways.

One of the notable applications of this compound is its role as a precursor in the synthesis of 2,6-dichloro-N,N-dimethylaniline. This transformation is achieved through a process known as reductive dehalogenation, where the bromine atom is selectively removed from the aromatic ring.

The selective removal of the bromine atom is typically accomplished via a palladium-catalyzed reaction. For instance, using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source can effectively cleave the carbon-bromine bond while leaving the carbon-chlorine bonds intact. This method offers a high degree of regiochemical control, as the positions of the chloro substituents are predetermined by the starting material. The reaction is generally carried out in a solvent system such as acetic acid and water, and a base like sodium hydroxide (B78521) may be added to neutralize the hydrogen bromide that is formed as a byproduct of the reaction. A reported synthesis of 2,6-dichloro-N,N-dimethylaniline from its 4-bromo counterpart utilizing a palladium-catalyzed reaction has achieved a yield of 81%.

Table 1: Synthesis of 2,6-dichloro-N,N-dimethylaniline

Precursor Product Reaction Type Catalyst Reported Yield

The synthesis of agrochemicals often involves the use of halogenated aromatic compounds as key intermediates. However, based on the available research, there are no specific, documented instances of this compound being directly used in the synthesis of agrochemical products. While related bromo- and chloro- anilides are known to be part of such synthetic routes, the direct application for the N,N-dimethylated version is not established.

Advanced Materials Development

The development of novel materials with specific electronic and physical properties is a significant area of chemical research. Halogenated aromatic compounds can serve as monomers or building blocks for polymers and oligomers with tailored characteristics.

Aromatic amines are a class of compounds that can be polymerized to form conductive polymers. The presence of halogen atoms on the aromatic ring can influence the electronic properties and processability of the resulting polymers. Although there is potential for this compound to be used as a monomer in this context, there is currently a lack of specific research detailing its polymerization into aromatic conductive polymers.

The incorporation of this compound into oligomers and polymers could potentially allow for the tuning of their properties, such as solubility, thermal stability, and electronic behavior, due to the presence of the halogen and dimethylamino groups. However, the scientific literature reviewed does not provide specific examples or detailed studies on the integration of this particular compound into oligomers and polymers with tunable properties.

Based on a comprehensive search of available resources, it is not possible to generate a detailed scientific article on "this compound" that strictly adheres to the provided outline. The search results did not yield specific research findings or established applications for this particular compound within the requested contexts of polyamide synthesis, perylene (B46583) diimide precursors, specific macromolecule design, photo-switching materials, or the synthesis of pyridine (B92270), pyrimidine, and N-aryl azacycle derivatives.

The provided outline with specific citations ( ,,,,,) suggests that such research may exist; however, this information is not accessible through the available search tools. To maintain scientific accuracy and strictly adhere to the user's instructions of not introducing information outside the specified scope, the article cannot be generated. Fulfilling the request would require speculating on potential applications based on the reactivity of similar compounds, which would not meet the required standard of a thorough and scientifically accurate report based on documented findings.

Advanced Derivatives and Analogues of 4 Bromo 2,6 Dichloro N,n Dimethylaniline

Systematic Modification of Halogen Substituents

A comparative analysis of analogues of 4-bromo-2,6-dichloro-N,N-dimethylaniline where the halogen at the para-position is varied (F, Cl, Br, I) highlights predictable trends based on the fundamental properties of the halogens. Although direct, comprehensive studies on this specific series of compounds are not extensively detailed in the literature, their behavior can be inferred from established principles of physical organic chemistry.

The properties of these analogues are directly influenced by the distinct characteristics of the para-halogen substituent. Key physicochemical parameters that dictate these differences are summarized in the table below.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Atomic Radius (pm) 50100114133
van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling Scale) 3.983.162.962.66
Hammett Para-Substituent Constant (σp) +0.06 pitt.edu+0.23 viu.ca+0.23 viu.ca+0.18 viu.ca

This table presents comparative data for halogen substituents, illustrating the trends in size, electronegativity, and electronic influence.

The variation in these properties leads to significant differences in the electronic structure and optical behavior of the compounds. nih.gov For instance, the band gap and electron transport properties are substantially influenced by the nature of the halogen substituent. nih.gov The strength of intermolecular interactions, such as halogen bonding, also follows the trend Cl < Br < I, which can affect the solid-state packing and material properties of these compounds. nih.gov

The substitution of different halogens imparts distinct steric and electronic effects on the aniline (B41778) ring, which in turn governs the molecule's reactivity and stability.

Steric Effects: The spatial arrangement and size of the halogen atoms play a crucial role in the molecule's reactivity. numberanalytics.com The van der Waals radius increases significantly from fluorine to iodine, meaning that a larger halogen at the para-position (or ortho-positions) will present greater steric hindrance. nih.govresearchgate.net This steric bulk can impede the approach of reagents to nearby sites on the aromatic ring, potentially influencing the regioselectivity of substitution reactions. numberanalytics.com For example, reactions involving the amino group or the adjacent ring carbons could be sterically hindered by bulky ortho-halogen substituents.

Electronic Effects: The electronic influence of halogen substituents on an aromatic ring is a well-documented duality of inductive versus resonance effects.

Inductive Effect (-I): Due to their high electronegativity, all halogens exert a strong electron-withdrawing effect through the sigma bond framework. This effect decreases with decreasing electronegativity (F > Cl > Br > I). researchgate.net This inductive withdrawal reduces the electron density of the aromatic ring, making it less reactive towards electrophilic attack compared to unsubstituted aniline.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect and primarily increases electron density at the ortho and para positions.

Alkyl Group Variation on the Nitrogen Atom

Modification of the N,N-dimethyl groups provides another avenue to fine-tune the properties of the parent compound. Replacing the methyl groups with larger alkyl substituents, such as ethyl or isopropyl groups, introduces changes in both the electronic nature and steric environment of the crucial amino functionality.

Varying the N-alkyl groups has a profound impact on the reactivity of the aromatic ring and leaves distinct fingerprints on the molecule's spectroscopic data.

Aromatic Reactivity: The reactivity of the aniline ring is largely controlled by the availability of the nitrogen's lone pair of electrons for delocalization into the π-system. Altering the N-alkyl groups introduces two competing effects:

Inductive Effect (+I): Alkyl groups are electron-donating. libretexts.org Increasing the size and number of alkyl groups (e.g., from methyl to ethyl to isopropyl) enhances the electron density on the nitrogen atom through the inductive effect. quora.com This increased electron density, in turn, makes the amino group a stronger electron-donor to the aromatic ring, thereby increasing the ring's reactivity towards electrophiles. csjmu.ac.in

Steric Inhibition of Resonance: As the bulk of the N-alkyl groups increases, they can sterically clash with the two ortho-chlorine atoms. This steric repulsion can force the dialkylamino group to twist out of the plane of the benzene (B151609) ring. mdpi.com Such a conformational change disrupts the alignment of the nitrogen's p-orbital with the ring's π-system, reducing the delocalization of the lone pair. mdpi.com This phenomenon, known as steric inhibition of resonance, diminishes the activating effect of the amino group and consequently decreases the reactivity of the aromatic ring. In highly substituted anilines, this steric effect can be the dominant factor. researchgate.net

Spectroscopic Signatures: The structural and electronic changes resulting from N-alkyl group variation are readily observable in NMR spectroscopy.

¹³C NMR Spectroscopy: The chemical shift of the para-carbon (C4, the carbon bearing the bromine atom) is particularly sensitive to the electronic effects of the amino group. Stronger electron donation from the nitrogen leads to increased shielding at the para-position and a more upfield chemical shift. If increasing the size of the alkyl groups leads to steric inhibition of resonance, the electron-donating capacity of the nitrogen is reduced, and the C4 signal would shift downfield compared to a scenario without steric hindrance. mdpi.comresearchgate.net The chemical shifts of the alkyl carbons themselves would also be characteristic, with the α-carbon signal generally shifting downfield with increasing substitution. uchile.clnih.gov

¹⁵N NMR Spectroscopy: Ortho-substitution in N,N-dimethylaniline is known to cause a significant shift in the ¹⁵N NMR signal, which is attributed to the torsional distortion of the dimethylamino group and the resulting decrease in electron delocalization. mdpi.com A similar trend would be expected in the 4-bromo-2,6-dichloro system as the N-alkyl groups become bulkier.

The following table illustrates the hypothetical effect of N-alkyl group variation on key ¹³C NMR chemical shifts, assuming steric inhibition of resonance becomes a significant factor with larger groups.

N-SubstituentN-Alkyl GroupExpected Effect on N-to-Ring ResonanceHypothetical Aromatic C4 Shift (ppm)Hypothetical N-Alkyl α-Carbon Shift (ppm)
-N(CH₃)₂DimethylModerateBaseline~40
-N(CH₂CH₃)₂DiethylSlightly ReducedSlight Downfield Shift~47
-N(CH(CH₃)₂)₂DiisopropylSignificantly ReducedSignificant Downfield Shift~55

This interactive table conceptualizes the expected trends in ¹³C NMR chemical shifts due to the combined inductive and steric effects of varying N-alkyl groups.

Structure-Reactivity Relationships in Polyhalogenated Anilines

The chemical behavior of this compound and its analogues is governed by general principles that apply to polyhalogenated aromatic amines. The interplay between the strongly activating amino group and the deactivating halogen substituents creates a unique reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like a halogen). researchgate.net The this compound ring is not strongly activated for SNAr because the amino group is electron-donating and the halogens are only weakly withdrawing in the context of stabilizing the required anionic intermediate (Meisenheimer complex). While substitution of the halogens via an SNAr mechanism is unlikely under standard conditions, it might be achievable under forcing conditions or through alternative mechanisms like those catalyzed by transition metals. acs.org

Basicity: The nitrogen lone pair imparts basic character to the molecule. However, the basicity of aromatic amines is substantially lower than that of aliphatic amines because the lone pair is delocalized into the aromatic ring. csjmu.ac.in In this specific case, the presence of three electron-withdrawing halogen atoms further decreases the electron density on the nitrogen, making this compound a very weak base.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Protocols

The synthesis of halogenated anilines, including 4-bromo-2,6-dichloro-N,N-dimethylaniline, has traditionally relied on methods that may involve hazardous reagents and generate significant waste. A major future research direction lies in the development of more environmentally benign synthetic routes. This aligns with the principles of green chemistry, which emphasize waste reduction, the use of less hazardous chemicals, and energy efficiency. acs.org

Key research efforts could focus on:

Solvent-Free Reactions: Exploring solid-state or solvent-free reaction conditions to minimize the use of volatile and often toxic organic solvents. nih.gov Microwave-assisted organic synthesis is a promising technique that can accelerate reactions and often allows for solvent-free conditions. tandfonline.comnih.gov

Catalyst-Free Methods: Investigating amination and halogenation reactions that proceed efficiently without the need for metal catalysts, which can be costly and pose environmental concerns regarding disposal. nih.gov

Aqueous Media Synthesis: Developing synthetic protocols that utilize water as the reaction solvent, which is a safe, abundant, and environmentally friendly alternative to organic solvents. tandfonline.comnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing byproduct formation.

Table 1: Comparison of a Hypothetical Greener Synthetic Protocol with a Traditional Approach

Feature Traditional Synthesis Proposed Greener Protocol
Solvent Chlorinated organic solvents (e.g., Dichloromethane) Water or solvent-free
Catalyst Heavy metal catalyst (e.g., Palladium) Catalyst-free or biocatalyst
Reagents Use of liquid bromine KBr with an oxidant
Energy Input Conventional heating (reflux) Microwave irradiation
Work-up Organic solvent extraction Simple filtration or crystallization

| Byproducts | Significant hazardous waste | Minimal and less hazardous waste |

Exploration of Novel Catalytic Systems for Functionalization

The three halogen atoms on the aniline (B41778) ring of this compound provide distinct handles for further chemical modification through cross-coupling reactions. Future research should focus on exploring novel and highly efficient catalytic systems to selectively functionalize these positions. Transition-metal catalysis, in particular, offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. bath.ac.uk

Emerging opportunities in this area include:

Regioselective C-H Functionalization: Developing catalytic systems, for instance using palladium, rhodium, or ruthenium, that can selectively activate and functionalize the C-H bond on the aromatic ring, allowing for the introduction of new substituents at specific positions without pre-functionalization. bath.ac.ukresearchgate.net

Advanced Cross-Coupling Reactions: Employing modern palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination to introduce a wide variety of substituents at the bromine and chlorine positions. nih.govresearchgate.netnih.gov Research could focus on developing catalysts that are effective for the less reactive C-Cl bonds.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis as a mild and sustainable method for functionalizing the molecule. This approach can enable transformations that are difficult to achieve with traditional thermal methods.

Table 2: Potential Catalytic Systems for Functionalization

Catalytic System Target Transformation Potential New Functionality
Palladium(0)/Ligand Suzuki Coupling Aryl, Heteroaryl, Alkyl groups
Rhodium(III) Complexes Directed C-H Alkenylation Vinyl groups
Nickel(II)/Ligand C-Cl Bond Activation Cyano, Amino, Alkoxy groups

| Iridium-based Photoredox Catalyst | C-H Borylation | Boryl groups for further derivatization |

Advanced Computational Modeling for Property Prediction and Material Design

Computational chemistry provides a powerful tool for predicting the physicochemical properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery of new materials. Advanced computational modeling, particularly using Density Functional Theory (DFT), can offer deep insights into the electronic structure and behavior of this compound. tci-thaijo.orgsphinxsai.com

Future computational studies could focus on:

Property Prediction: Using DFT to calculate key properties such as ionization potential, electron affinity, electrostatic potential maps, and spectral characteristics (IR, Raman, NMR). tci-thaijo.orgsphinxsai.com This data can help in understanding the molecule's reactivity and potential applications.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of complex transformations to understand the underlying mechanisms. This knowledge is crucial for optimizing reaction conditions and controlling product selectivity.

Material Design: Screening virtual libraries of derivatives of this compound to identify candidates with desired electronic or optical properties for applications in materials science, such as organic electronics or nonlinear optics. researchgate.net

Table 3: Hypothetical DFT-Predicted Properties of this compound

Property Predicted Value Significance
HOMO-LUMO Gap (e.g., 4.5 eV) Indicates electronic excitability and potential for optical applications.
Dipole Moment (e.g., 2.1 D) Relates to polarity and intermolecular interactions.
Electron Density Map High on N, Low on C-Br/Cl Predicts sites for electrophilic and nucleophilic attack.

| Vibrational Frequencies | (Calculated IR Spectrum) | Aids in experimental characterization and structural confirmation. |

Integration into Supramolecular Assemblies and Nanomaterials

The presence of multiple halogen atoms and a nitrogen atom in this compound makes it an interesting candidate for constructing ordered supramolecular structures and functional nanomaterials. The potential for halogen bonding and other non-covalent interactions can be exploited to direct the self-assembly of these molecules.

Promising research avenues include:

Crystal Engineering: Systematically studying the crystal packing of the molecule and its derivatives to understand and control the formation of specific supramolecular architectures through intermolecular interactions like N-H···N hydrogen bonds (in related anilines) and halogen bonds. researchgate.net

Functional Nanoparticles: Incorporating the compound into or onto the surface of nanoparticles to impart specific functionalities. For example, its electron-rich nature could be useful in the development of new electronic or sensing materials.

Liquid Crystals: Exploring the potential of derivatives of this compound to form liquid crystalline phases. The rigid aromatic core and potential for strong intermolecular interactions are key features for designing liquid crystalline materials.

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For this compound, in-depth mechanistic studies of its reactions can lead to the development of more selective and efficient synthetic methods.

Future research should aim to:

Elucidate Electrophilic Substitution Pathways: Investigating the regioselectivity of electrophilic aromatic substitution reactions on the substituted aniline ring. The interplay between the activating dimethylamino group and the deactivating, ortho-, para-directing halogen substituents presents a complex system to study and control. allen.in

Study Oxidation Reactions: Characterizing the intermediates and products formed during the chemical or electrochemical oxidation of the aniline. openaccessjournals.com Such studies can reveal pathways to novel polymeric materials or other functionalized compounds.

Kinetics and Isotope Labeling Studies: Performing kinetic studies and using isotope labeling to probe the mechanisms of key functionalization reactions, such as cross-coupling or C-H activation. This can provide definitive evidence for proposed reaction pathways.

By pursuing these future research directions, the scientific community can unlock new applications and a deeper understanding of the chemistry of this compound, paving the way for innovations in organic synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-bromo-2,6-dichloro-N,N-dimethylaniline, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via electrophilic halogenation of 4-bromo-N,N-dimethylaniline using hypervalent iodine reagents (e.g., bis(trifluoroacetoxy)iodobenzene) and trimethylsilyl bromide (TMSBr) under mild conditions. A reported yield of 76% is achieved by maintaining precise stoichiometric ratios and a reaction temperature of 25°C. Solvent choice (e.g., dichloromethane) and slow addition of reagents minimize side reactions . Optimization studies suggest using anhydrous conditions and inert atmospheres to enhance reproducibility .

Q. How does the substitution pattern influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The electron-donating dimethylamino group (-NMe₂) activates the aromatic ring toward EAS but directs incoming electrophiles to the para position relative to the bromine atom due to steric hindrance at the ortho positions. Computational studies (e.g., DFT calculations) and experimental data (¹H NMR analysis of intermediates) confirm regioselectivity patterns. For example, nitration occurs preferentially at the para position to the bromine substituent .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Distinct singlet signals for the dimethylamino protons (~δ 3.04 ppm) and aromatic protons (δ 7.38 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 268 (M⁺) and isotopic patterns for bromine/chlorine aid in structural validation .
  • Infrared (IR) Spectroscopy : Absorbance bands near 1350 cm⁻¹ (C-N stretch) and 500–600 cm⁻¹ (C-Br/C-Cl stretches) provide functional group confirmation .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Stevens vs. Sommelet rearrangements) affect the stability of intermediates derived from this compound?

  • Methodological Answer : Under strongly basic conditions, intermediates such as N-phenyl-N,N-dimethylanilinium cations undergo rearrangements. Stevens rearrangement (1,2-shift) dominates in non-polar solvents, while Sommelet-Hauser rearrangement (1,3-shift) is favored in polar aprotic media. GC-MS and ¹³C NMR tracking of deuterated analogs can distinguish between pathways. Contradictions in product distributions (e.g., benzyl vs. dibenzyl derivatives) arise from solvent polarity and temperature gradients .

Q. What strategies mitigate environmental risks associated with this compound degradation products?

  • Methodological Answer : Degradation studies in aqueous media reveal toxic chlorinated byproducts (e.g., 2,6-dichloroaniline). Advanced oxidation processes (AOPs) using UV/H₂O₂ or Fenton reagents degrade >90% of the parent compound within 2 hours. LC-MS/MS and toxicity assays (e.g., Daphnia magna bioassays) are used to validate detoxification efficiency .

Q. How can computational modeling predict the ipso-substitution reactivity of this compound in hypervalent iodine-mediated reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) model transition states for bromine/chlorine exchange. Key parameters include bond dissociation energies (BDEs) and frontier molecular orbital (FMO) analysis. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots aligns with computational predictions of rate-determining steps .

Q. What role does steric hindrance play in suppressing undesired byproducts during cross-coupling reactions involving this compound?

  • Methodological Answer : In Suzuki-Miyaura coupling, bulky ligands (e.g., SPhos) prevent homocoupling by reducing palladium catalyst aggregation. GC-MS analysis of reaction mixtures shows <5% biphenyl byproducts when using 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as a ligand. Contrastingly, smaller ligands (e.g., PPh₃) yield >20% undesired products .

Data Contradiction Analysis

Q. Why do studies report conflicting regioselectivity outcomes in halogenation reactions of this compound derivatives?

  • Resolution : Discrepancies arise from solvent-dependent halogen mobility. For example, in DMF, bromine exhibits higher mobility than chlorine, leading to para-bromination. In contrast, chlorination dominates in acetic acid due to solvation effects. Controlled experiments with isotopically labeled halogens (e.g., ⁸¹Br/³⁷Cl) and time-resolved IR spectroscopy clarify these trends .

Methodological Tables

Reaction Optimization Parameters
Parameter
Solvent
Temperature
Catalyst
Reaction Time
Yield
Key Spectral Data
Technique
¹H NMR
MS (EI)
IR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.